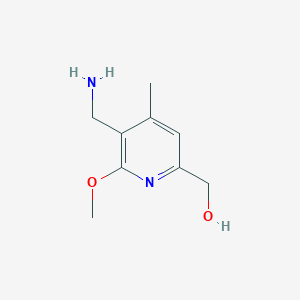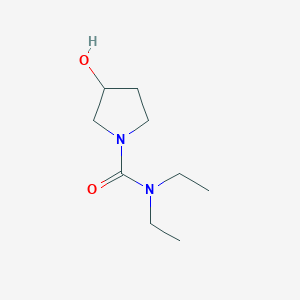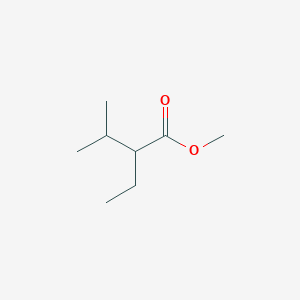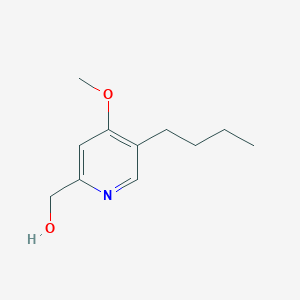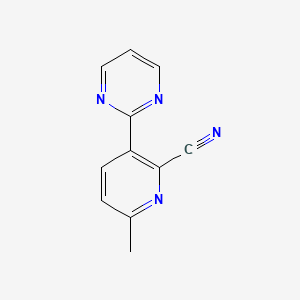
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile
Übersicht
Beschreibung
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile typically involves the reaction of 6-methyl-2-pyridinecarbonitrile with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyridine and pyrimidine rings allow for strong interactions with biological targets, facilitating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-pyridinecarbonitrile: Lacks the pyrimidine ring, making it less versatile in biological applications.
2-Chloropyrimidine: Used as a precursor in the synthesis but lacks the nitrile group.
Uniqueness
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8N4 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-3-4-9(10(7-12)15-8)11-13-5-2-6-14-11/h2-6H,1H3 |
InChI-Schlüssel |
AUMNIXOXDPWQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
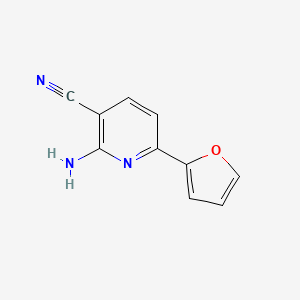
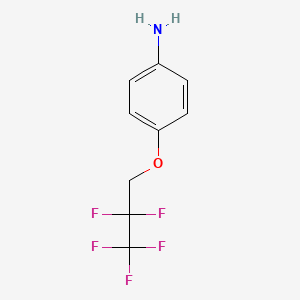
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![(Rac)-8-benzyl-2-methyl-4-phenyl-2,8-diaza-spiro[4.5]decane-1,3-dion](/img/structure/B8614241.png)

